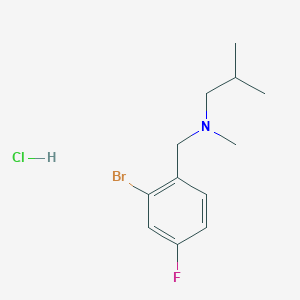

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride

Description

Structurally, it features a 2-bromo-4-fluorobenzyl group attached to a dimethylpropan-1-amine backbone, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₇BrClFN, with a molecular weight of 313.63 g/mol. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL , a gold-standard tool for small-molecule structure determination.

Properties

IUPAC Name |

N-[(2-bromo-4-fluorophenyl)methyl]-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrFN.ClH/c1-9(2)7-15(3)8-10-4-5-11(14)6-12(10)13;/h4-6,9H,7-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBTUGDAFANBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)CC1=C(C=C(C=C1)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-4-fluorobenzaldehyde

Method 1: Direct Bromination of 4-Fluorobenzaldehyde

-

Reagents : 4-Fluorobenzaldehyde, bromide reagent (e.g., N-bromosuccinimide), trifluoroacetic acid (TFA)/H₂SO₄ mixed solvent.

-

Conditions :

-

Procedure :

-

Dissolve 4-fluorobenzaldehyde in TFA/H₂SO₄.

-

Add bromide reagent in two stages with stirring.

-

Quench with ice water and extract with alkane solvents.

-

Method 2: Bromination via Acetylated Intermediates

Reduction to 2-Bromo-4-fluorobenzylamine

Method 1: Catalytic Hydrogenation

-

Conditions :

-

Procedure :

-

Suspend 2-bromo-4-fluorobenzaldehyde in methanol/ammonia.

-

Hydrogenate under pressure with nano-Ni catalyst.

-

Method 2: Borohydride Reduction

Alkylation with N,2-Dimethylpropan-1-amine

Method 1: Reductive Amination

Method 2: Nucleophilic Substitution

Hydrochloride Salt Formation

-

Procedure :

-

Dissolve the free base in anhydrous Et₂O.

-

Bubble HCl gas until precipitation completes.

-

Filter and dry under vacuum.

-

Optimization and Challenges

Regioselectivity in Bromination

Catalyst Deactivation in Hydrogenation

-

Issue : Pd or Ni catalysts degrade under acidic conditions.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The benzylamine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the amine functionality.

Scientific Research Applications

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: Researchers use this compound to study the effects of halogenated benzylamines on biological systems, including their interactions with enzymes and receptors.

Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on related benzylamine derivatives and halogen-substituted amines:

Structural Analogues

- N-(2-Bromobenzyl)-N,N-dimethylpropane-1,3-diamine : The additional amine group enhances basicity and hydrogen-bonding capacity compared to the target compound.

- N-(2-Chloro-4-fluorobenzyl)-N,2-dimethylpropan-1-amine Hydrochloride : Chlorine substitution at the 2-position may alter halogen-bonding interactions compared to bromine.

Physicochemical Properties

A hypothetical comparison table based on typical halogenated benzylamine derivatives:

Research Findings and Limitations

No peer-reviewed studies on the target compound are cited in the provided evidence. However, the SHELX system is critical for resolving crystallographic data of such small molecules, enabling precise bond-length and angle measurements. Key gaps include:

- Lack of experimental data on solubility, stability, or biological activity.

- No direct comparisons with commercial drugs or well-characterized analogs.

Biological Activity

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : N-[(2-bromo-4-fluorophenyl)methyl]-N,2-dimethylpropan-1-amine; hydrochloride

- Molecular Formula : C₁₂H₁₈BrClFN

- Molecular Weight : 310.63 g/mol

- CAS Number : 2358751-20-7

Synthesis and Reaction Conditions

The compound is synthesized through a nucleophilic substitution reaction involving 2-bromo-4-fluorobenzyl chloride and N,2-dimethylpropan-1-amine. The reaction typically takes place in organic solvents like dichloromethane or toluene, often under reflux conditions. A base, such as triethylamine, is used to facilitate the reaction. Purification methods include recrystallization or column chromatography .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound can modulate enzyme activity through hydrogen bonding and ionic interactions due to its amine group.

- Receptor Binding : The presence of bromine and fluorine substituents influences binding affinity and selectivity toward specific receptors.

- Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and FaDu cells. For instance, a related compound showed an IC50 value of 1.73 μM against FaDu cells, indicating potent antiproliferative activity .

- Mechanisms of Action :

Anti-inflammatory Effects

The compound has shown selective inhibition of COX-2 over COX-1 in anti-inflammatory studies, suggesting potential therapeutic applications beyond oncology .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of a related compound (compound 7a) with structural similarities to this compound. It induced G2/M phase cell cycle arrest and demonstrated cytotoxic effects through apoptosis in MCF-7 cells. The study utilized various staining techniques to confirm these findings .

Study 2: Dual Topoisomerase Inhibition

Another investigation focused on the dual inhibition properties of compounds structurally related to this compound. Molecular docking studies supported the findings that these compounds could effectively inhibit both topoisomerase I and II activities in cancer cells .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-4-fluorobenzyl bromide with N,2-dimethylpropan-1-amine under basic conditions (e.g., KCO in DMF), followed by HCl treatment to form the hydrochloride salt. Reaction optimization should focus on controlling stoichiometry and temperature (40–60°C) to minimize byproducts like quaternary ammonium salts .

Q. How is the structure of this compound confirmed after synthesis?

- Methodology : Use 1H/13C NMR to verify substituent positions and purity. For instance, the benzyl proton (CH) adjacent to the bromo and fluoro groups typically resonates at δ ~4.5–5.0 ppm, while the dimethyl groups on the amine appear as singlets at δ ~2.1–2.3 ppm. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Q. What purification techniques are recommended for isolating the hydrochloride salt?

- Methodology : Recrystallization from ethanol/water mixtures or methanol/diethyl ether is effective. Column chromatography (silica gel, eluting with CHCl/MeOH gradients) can resolve unreacted precursors. Monitor purity via TLC (R ~0.3–0.5 in 9:1 CHCl:MeOH) .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and controlled?

- Methodology : Common impurities include desmethyl analogs (e.g., N-methylpropan-1-amine derivatives) or halogenated side products. Use HPLC-MS with a C18 column (gradient: 0.1% TFA in HO/ACN) to detect impurities. For quantification, calibrate against reference standards (e.g., EP/Pharm. grade impurities) .

Q. What experimental strategies mitigate bromo-fluorobenzyl group instability during synthesis?

- Methodology : Protect the benzyl bromide intermediate from hydrolysis by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N/Ar). Monitor reaction progress via in situ FTIR to detect premature dehalogenation (loss of Br/F signals at ~500–600 cm) .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model electronic effects of bromo/fluoro substituents on amine basicity. Molecular docking (AutoDock Vina) predicts binding affinities for targets like GPCRs or kinases, guiding SAR studies .

Analytical and Mechanistic Questions

Q. What NMR solvent systems resolve overlapping signals for this compound?

- Methodology : Use DMSO-d to enhance solubility and separate NH/OH signals. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling between benzyl protons and adjacent substituents .

Q. How does the hydrochloride salt form influence crystallization behavior?

- Methodology : The HCl salt enhances crystallinity due to ionic lattice stabilization. X-ray crystallography (SHELX programs) reveals packing motifs: the bromo/fluoro groups often participate in halogen bonding, while the amine hydrochloride forms hydrogen bonds .

Q. What kinetic studies are applicable to optimizing catalytic steps in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.